molecular formula C16H11NO5 B2557166 6-Methoxy-3-(4-nitrophenyl)chromen-2-one CAS No. 14206-33-8

6-Methoxy-3-(4-nitrophenyl)chromen-2-one

Cat. No.: B2557166
CAS No.: 14206-33-8
M. Wt: 297.266
InChI Key: ATLZEMJLXONUAD-UHFFFAOYSA-N
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Description

Significance of the Chromen-2-one Scaffold in Medicinal Chemistry

The chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic compound consisting of a fused benzene (B151609) and α-pyrone ring. nih.govmdpi.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in natural products and its versatile pharmacological activities. nih.govmdpi.com The physicochemical characteristics of the coumarin ring, which is planar, aromatic, and lipophilic, enable it to interact effectively with various biological targets. nih.gov These interactions include hydrophobic and π–π stacking with aromatic amino acids, as well as polar bonds like hydrogen bonds via its lactone group. nih.gov

The versatility of the coumarin skeleton allows for easy chemical modification, leading to a vast library of derivatives with a broad spectrum of biological properties. nih.gov Molecules incorporating the chromen-2-one scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, anticoagulant, and anticholinesterase effects. acs.orgnih.govatlantis-press.comijpsonline.com The inherent low toxicity of many natural coumarin derivatives further enhances their appeal as a foundational structure for the development of new therapeutic agents. mdpi.com

Overview of Substituted Chromen-2-one Derivatives in Chemical Biology

The biological activity of the chromen-2-one scaffold can be significantly modulated by introducing various substituents at different positions on its core structure. mdpi.com This has led to the synthesis and investigation of thousands of derivatives, revealing a rich structure-activity relationship. nih.gov

Substituted coumarins are a focal point in chemical biology and drug discovery, exhibiting a diverse array of bioactivities. atlantis-press.comchemmethod.com For instance, different derivatives have been reported to possess potent anticancer activity against various human cancer cell lines, sometimes by inducing apoptosis or arresting the cell cycle. nih.govresearchgate.netnih.gov Others have shown significant antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comscielo.br Furthermore, specific substitutions have yielded compounds with anti-HIV, antioxidant, and anti-inflammatory properties. ijpsonline.comchemmethod.com The introduction of moieties such as nitro groups, methoxy (B1213986) groups, and substituted phenyl rings has been a common strategy to enhance or modify the pharmacological profile of the parent coumarin scaffold. mdpi.comnih.govmdpi.com

Rationale for Investigating 6-Methoxy-3-(4-nitrophenyl)chromen-2-one

The specific compound, this compound, combines three key structural features: the coumarin backbone, a methoxy group at the 6-position, and a 4-nitrophenyl group at the 3-position. The rationale for its investigation stems from the known biological significance of each component.

The 3-Phenyl Coumarin Motif: The presence of a phenyl ring at the 3-position is a common feature in many biologically active coumarins.

The 4-Nitrophenyl Group: The nitro (-NO2) group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and biological activity. Coumarin derivatives containing a nitrophenyl group have been investigated for various therapeutic applications. For example, studies on related bis-coumarin derivatives with a 4-nitrophenyl moiety have demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.govdntb.gov.ua Similarly, a study on 8-methoxy-3-(4-nitrobenzoyl)-2H-chromen-2-one showed potent antileishmanial activity. nih.gov

Therefore, the investigation of this compound is driven by the hypothesis that the specific combination of these functional groups on the privileged coumarin scaffold could result in a compound with significant and potentially novel biological activities, particularly in areas like anticancer or antimicrobial research. nih.govnih.gov

Chemical and Physical Properties

PropertyValue
CAS Number 14206-33-8
Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
Synonyms 6-Methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, 2H-1-Benzopyran-2-one, 6-methoxy-3-(4-nitrophenyl)

Data sourced from references chemicalbook.comchemicalbook.combldpharm.com

Research on Biologically Active Substituted Chromen-2-ones

Compound TypeBiological Activity InvestigatedReference
7-hydroxy-4-phenylchromen-2-one linked triazolesCytotoxic agents against human cancer cell lines nih.gov
6-pyrazolinylcoumarin derivativesAnticancer activity researchgate.netnih.gov
Coumarin-3-sulfonamidesAntibacterial, Anti-inflammatory, Antioxidant mdpi.com
8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-oneAntileishmanial agent nih.gov
4-Hydroxycoumarin (B602359) derivativesAntibacterial, Enzyme inhibition scielo.br
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)Anticancer agents nih.govdntb.gov.ua
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarinAntibacterial, Antifungal, Antioxidant jmchemsci.com
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-oneAntimicrobial researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZEMJLXONUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to the Chromen-2-one Core

The chromen-2-one, or coumarin (B35378), skeleton is a ubiquitous scaffold in natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies. These can be broadly categorized into classic condensation reactions and modern multicomponent strategies.

Classic Condensation Reactions (e.g., Pechmann Condensation)

Several named reactions are cornerstones of coumarin synthesis, each offering a different approach to the formation of the heterocyclic ring system. sciensage.infojmchemsci.com

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins. It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. numberanalytics.comjk-sci.com The mechanism typically begins with a transesterification between the phenol and the ester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the coumarin ring. wikipedia.orgyoutube.com The reaction conditions can be harsh, often requiring strong acids like sulfuric acid and high temperatures, but for activated phenols, the reaction can proceed under milder conditions. jk-sci.com

Perkin Reaction: The Perkin reaction provides a direct route to 3-substituted coumarins, making it highly relevant for the synthesis of the title compound. This method involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid in the presence of a base, typically triethylamine (B128534), and a dehydrating agent like acetic anhydride (B1165640). nih.govnih.gov The reaction proceeds via an aldol-type condensation followed by intramolecular cyclization and dehydration. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base like piperidine (B6355638) or pyridine. sciensage.infoyoutube.comaip.org The initial condensation forms a C=C bond, which is followed by lactonization to yield the coumarin, often with a substituent at the 3-position (e.g., a carboxylic acid or ester group). sapub.orgnih.gov

Wittig Reaction: The Wittig reaction offers another versatile route. An intramolecular Wittig reaction is a common strategy, where a triphenylphosphine (B44618) ylide is generated within the same molecule containing an aldehyde. rsc.orgijcce.ac.ir For coumarin synthesis, this typically involves reacting a salicylaldehyde with a haloacetate ester and triphenylphosphine to form a phosphonium (B103445) salt, which is then treated with a base to induce cyclization. ijcce.ac.irresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.org Several MCRs have been developed for the synthesis of coumarin derivatives. These one-pot processes combine three or more starting materials to form the final product, incorporating most or all of the atoms from the reactants. nih.gov For example, a three-component reaction of a salicylaldehyde, an active methylene compound, and another component can lead to highly substituted coumarins. rsc.org These strategies are often catalyzed by various agents, including Lewis acids like bismuth triflate, and can be accelerated using microwave irradiation, making them environmentally benign options. rsc.orgtandfonline.com

Targeted Synthesis of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one

The synthesis of the specific molecule this compound requires the strategic selection of starting materials that already contain the desired methoxy (B1213986) and nitrophenyl groups, or allow for their introduction onto the appropriate positions of the coumarin core. The Perkin reaction is a particularly direct and relevant method for this target.

Introduction of the Methoxy Moiety

The 6-methoxy group on the chromen-2-one ring originates from the starting phenol component. For the target molecule, the required precursor is a phenol with a methoxy group para to the hydroxyl group. The specific starting material is 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde). sigmaaldrich.com This compound can be synthesized via the Reimer-Tiemann reaction, which involves the ortho-formylation of 4-methoxyphenol. wikipedia.org By using this pre-substituted phenol, the methoxy group is positioned correctly from the outset of the synthesis.

Incorporation of the 4-Nitrophenyl Group

The 3-(4-nitrophenyl) substituent is introduced using a corresponding phenylacetic acid derivative. For this synthesis, 4-nitrophenylacetic acid is the key reagent. mdpi.com This compound can be prepared by the hydrolysis of p-nitrobenzyl cyanide. orgsyn.org When 4-nitrophenylacetic acid is reacted with 5-methoxysalicylaldehyde under Perkin conditions, the aryl group is directly incorporated at the 3-position of the coumarin scaffold.

Reaction of 5-methoxysalicylaldehyde with 4-nitrophenylacetic acid to form this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound via the Perkin condensation can be significantly influenced by the reaction conditions. Optimization involves systematically varying catalysts, solvents, temperature, and reaction time.

Key Optimization Parameters:

Catalyst/Dehydrating Agent: The classic Perkin reaction uses acetic anhydride and a weak base like triethylamine or potassium acetate. nih.govmdpi.com Alternative, more modern dehydrating agents such as propylphosphonic anhydride (T3P) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) have been shown to improve yields and simplify purification. nih.govmdpi.com

Solvent: While some reactions are performed neat (solvent-free), high-boiling point solvents like toluene (B28343) or N,N-dimethylformamide (DMF) can be employed to ensure the reaction proceeds at an adequate rate. wikipedia.org

Temperature: Perkin condensations typically require elevated temperatures, often in the range of 120-140 °C, to drive the reaction to completion. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting materials, which can range from a few hours to over 24 hours depending on the reactivity of the substrates and the chosen conditions.

The following table summarizes typical conditions used for classic coumarin syntheses, illustrating the variables that can be tuned for optimization.

Reaction NameTypical Phenol/AldehydeTypical Methylene/Acid ComponentCatalyst/ReagentTypical Conditions
Pechmann Activated Phenols (e.g., Resorcinol)β-ketoester (e.g., Ethyl acetoacetate)H₂SO₄, AlCl₃, TFARoom temp. to heating
Perkin SalicylaldehydePhenylacetic acidAcetic Anhydride, Triethylamine120-140 °C
Knoevenagel SalicylaldehydeDiethyl malonatePiperidine, PyridineReflux in Ethanol
Wittig SalicylaldehydeEthyl bromoacetateTriphenylphosphine, BaseReflux in Chloroform

This structured approach, leveraging well-established condensation reactions and carefully selected precursors, provides a reliable pathway for the synthesis of this compound.

Advanced Synthetic Techniques and Catalysis

The synthesis of this compound and related coumarin derivatives has been significantly advanced through the adoption of modern synthetic techniques. These methods often offer improvements in terms of reaction efficiency, yield, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of coumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields. researchgate.netpeeref.com This technique is particularly effective for condensation reactions, such as the Knoevenagel or Pechmann reactions, which are commonly employed for the synthesis of 3-substituted coumarins.

The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, leading to a significant increase in the rate of reaction. researchgate.net For the synthesis of coumarin derivatives, this can translate to reaction times of minutes instead of hours. mdpi.comjsynthchem.com Various catalysts have been successfully employed in conjunction with microwave irradiation to further enhance reaction efficiency.

Table 1: Examples of Catalysts Used in Microwave-Assisted Coumarin Synthesis

CatalystReaction TypeKey Advantages
Amberlyst-15PechmannHigh yields, solvent-free conditions. peeref.com
SnCl₂·2H₂OPechmannEffective Lewis acid catalyst. jsynthchem.com
AlCl₃PechmannAlternative Lewis acid catalyst. jsynthchem.com

While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the general principles and success with other coumarin derivatives strongly suggest its applicability.

Application of Heterogeneous Catalysts (e.g., Biogenic Metal Oxide Nanoparticles, Chitosan-Based Catalysts)

The use of heterogeneous catalysts in organic synthesis is a cornerstone of green chemistry, offering advantages such as ease of separation, reusability, and reduced waste generation.

Chitosan-Based Catalysts:

Chitosan (B1678972), a biopolymer derived from chitin, has gained attention as a biodegradable and effective heterogeneous catalyst for various organic transformations, including the synthesis of coumarins. chemmethod.com It is particularly useful in Knoevenagel condensation reactions. researchgate.net The basic nature of the amino groups in chitosan allows it to catalyze the condensation of salicylaldehydes with active methylene compounds.

Key features of chitosan-based catalysts in coumarin synthesis include:

Recyclability: Chitosan catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. chemmethod.com

Mild Reaction Conditions: These reactions can often be carried out under mild conditions, sometimes even in aqueous media. chemmethod.com

Good to Excellent Yields: The use of chitosan catalysts can lead to high yields of the desired coumarin products. chemmethod.com

Biogenic Metal Oxide Nanoparticles:

Biogenic synthesis of metal oxide nanoparticles, which utilizes plant extracts or microorganisms, is an environmentally friendly approach to catalyst preparation. nih.govmdpi.com These nanoparticles often exhibit high catalytic activity due to their large surface area-to-volume ratio. Various metal oxide nanoparticles have been employed as catalysts for the synthesis of coumarin derivatives.

Iron Oxide (Fe₃O₄) Nanoparticles: Magnetically separable Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of coumarin derivatives. Their magnetic properties allow for easy recovery using an external magnet, making them highly recyclable. researchgate.netresearchgate.net

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have been demonstrated to be an efficient and reusable catalyst for the synthesis of coumarins via Knoevenagel condensation. ias.ac.inosti.gov

Nano-kaolin/Ti(IV)/Fe₃O₄: This natural-based magnetic nano-catalyst has been utilized for the synthesis of coumarins through the Pechmann condensation under solvent-free conditions. kashanu.ac.ir

Table 2: Examples of Heterogeneous Catalysts in Coumarin Synthesis

CatalystSynthetic MethodKey Features
ChitosanKnoevenagel CondensationRecyclable, biodegradable, mild conditions. chemmethod.comresearchgate.net
Fe₃O₄ NanoparticlesVarious CondensationsMagnetically separable, reusable. researchgate.netresearchgate.net
ZnO NanoparticlesKnoevenagel CondensationReusable, efficient under thermal and microwave conditions. ias.ac.inosti.gov
Nano-kaolin/Ti(IV)/Fe₃O₄Pechmann CondensationNatural-based, magnetic, solvent-free conditions. kashanu.ac.ir

Derivatization Strategies from this compound Scaffold

The this compound scaffold presents multiple opportunities for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities.

Chemical Transformations of the Nitrophenyl Substituent

The nitro group on the 4-position of the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents.

Reduction to an Amino Group:

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.netorganic-chemistry.orgnih.gov Common methods include:

Catalytic hydrogenation (e.g., H₂/Pd-C)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Tin(II) chloride (SnCl₂)

The resulting 3-(4-aminophenyl) derivative serves as a key intermediate for further functionalization. osti.gov For instance, the amino group can undergo acylation to form amides, or it can be diazotized and converted to a range of other substituents.

Table 3: Potential Transformations of the Nitrophenyl Group

Reagents and ConditionsProduct Functional Group
H₂/Pd-C or SnCl₂Amino (-NH₂)
Acyl chloride/base (on the amino derivative)Amide (-NHCOR)
NaNO₂/HCl then appropriate nucleophile (on the amino derivative)Various (e.g., -OH, -Cl, -Br, -CN)

Modifications of the Chromen-2-one Ring System

The chromen-2-one ring system of this compound is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions. The existing methoxy group at the 6-position is an activating, ortho-, para-directing group, which will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Bromination: The coumarin ring can undergo bromination, typically using bromine in a suitable solvent like acetic acid. mdpi.com In the case of a 6-methoxy substituted coumarin, the bromine would be expected to substitute at the positions ortho and para to the methoxy group, which are the 5 and 7 positions. The 7-position is para and less sterically hindered, making it a likely site for substitution.

Nitration: Nitration of the coumarin ring can be achieved using a mixture of concentrated nitric and sulfuric acids. scispace.com The position of nitration will be directed by the existing substituents. For 6-methoxycoumarin, nitration would also be expected to occur at the 5 or 7 positions.

Other Potential Modifications:

Amination: While less common than on simple aromatic rings, direct amination or, more practically, the introduction of an amino group via a multi-step sequence (e.g., nitration followed by reduction) on the chromen-2-one ring is a possibility. Buchwald-Hartwig amination could be a viable route if a halogenated precursor is available. preprints.org

Suzuki Coupling: If a bromo-substituted derivative of this compound were prepared (e.g., at the 5 or 7-position), this could be further functionalized through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling to introduce new aryl or alkyl groups. organic-chemistry.orgwikipedia.orgnih.gov

Table 4: Potential Modifications of the Chromen-2-one Ring

ReactionReagentsPotential Position of Substitution
BrominationBr₂/CH₃COOHC5 or C7
NitrationHNO₃/H₂SO₄C5 or C7
Suzuki Coupling (on a bromo-derivative)Arylboronic acid, Pd catalyst, basePosition of the bromo substituent

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one is predicted to display distinct signals corresponding to each unique proton in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would be complex. The protons of the 4-nitrophenyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the nitro group, exhibiting a characteristic AX or AA'BB' splitting pattern. Specifically, the protons ortho to the electron-withdrawing nitro group (H-2' and H-6') would be deshielded and resonate further downfield compared to the meta protons (H-3' and H-5').

The coumarin (B35378) core protons (H-5, H-7, and H-8) would show signals influenced by the methoxy (B1213986) group at C-6. The H-5 proton is expected to appear as a doublet, coupled to H-7. The H-7 proton would likely be a doublet of doublets, coupled to both H-5 and H-8. The H-8 proton should appear as a doublet, coupled to H-7. The singlet for the vinylic H-4 proton is anticipated to be sharp and located downfield due to the anisotropic effect of the adjacent carbonyl group and the aromatic ring at C-3. A sharp singlet, integrating to three protons, is expected for the methoxy (-OCH₃) group, typically appearing in the δ 3.8-4.0 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 7.8 - 8.2 Singlet (s) -
H-5 7.3 - 7.5 Doublet (d) ~8.0 - 9.0
H-7 7.0 - 7.2 Doublet of Doublets (dd) J = ~8.0 - 9.0, ~2.0 - 3.0
H-8 7.2 - 7.4 Doublet (d) ~2.0 - 3.0
H-2', H-6' 8.2 - 8.4 Doublet (d) ~8.0 - 9.0
H-3', H-5' 7.6 - 7.8 Doublet (d) ~8.0 - 9.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is expected to show 16 distinct signals, corresponding to each carbon atom in the molecule's asymmetric structure. The carbonyl carbon (C-2) of the lactone ring is the most deshielded, predicted to resonate in the δ 158-162 ppm region. The carbon bearing the methoxy group (C-6) and the other oxygen-linked aromatic carbon (C-8a) are also expected downfield, in the δ 145-155 ppm range. Aromatic and olefinic carbons would appear between δ 110-150 ppm. The carbon attached to the nitro group (C-4') would be significantly deshielded. The methoxy carbon (-OCH₃) signal is characteristically found in the δ 55-60 ppm range. shd.org.rs

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 158 - 162
C-3 125 - 130
C-4 140 - 145
C-4a 118 - 122
C-5 115 - 120
C-6 155 - 160
C-7 110 - 115
C-8 120 - 125
C-8a 148 - 152
C-1' 140 - 145
C-2', C-6' 128 - 132
C-3', C-5' 123 - 127
C-4' 147 - 150

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

To confirm the assignments from 1D NMR, two-dimensional techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would establish long-range (2-3 bond) correlations between protons and carbons. ceon.rs A key expected correlation would be between the methoxy group protons (-OCH₃) and the C-6 carbon, definitively confirming the position of the methoxy substituent. Other important correlations would include the H-4 proton to the C-2, C-5, and C-1' carbons, helping to piece together the molecular framework.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons. mdpi.com This would be crucial for confirming the relative orientation of the 3-phenyl substituent. For instance, NOE cross-peaks between the H-4 proton of the coumarin ring and the H-2'/H-6' protons of the nitrophenyl ring would provide evidence of their spatial closeness, helping to define the molecule's conformational preferences. mdpi.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by several strong absorption bands. A very strong band is expected in the range of 1700-1740 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring. rdd.edu.iq The presence of the nitro group (NO₂) would be confirmed by two strong characteristic bands: one for asymmetric stretching around 1500-1540 cm⁻¹ and another for symmetric stretching near 1300-1350 cm⁻¹. rdd.edu.iq Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1620 cm⁻¹ region. The C-O-C stretching of the ether and lactone groups would likely appear as strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed as weaker bands above 3000 cm⁻¹.

Table 3: Predicted FTIR Spectral Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Lactone) Stretching 1700 - 1740
NO₂ Asymmetric Stretching 1500 - 1540
NO₂ Symmetric Stretching 1300 - 1350
C=C (Aromatic) Stretching 1450 - 1620
C-O-C (Ether & Lactone) Stretching 1000 - 1300

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, establishing the molecular weight and offering insights into the structure. For this compound (C₁₆H₁₁NO₅), the molecular weight is 297.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 297.

The fragmentation pattern of coumarins is well-documented and often involves an initial loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring, which would yield a fragment ion at m/z = 269. benthamopen.comnih.gov Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z = 254, or the loss of a nitro group (•NO₂, 46 Da) leading to an ion at m/z = 223. The stability of the fused aromatic ring system would likely result in these fragments being prominent in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. While specific experimental HRMS data for this compound is not widely available in the reviewed literature, its molecular formula is established as C₁₆H₁₁NO₅. bldpharm.comchemicalbook.com

Based on this formula, the theoretical exact mass can be calculated, which is a critical parameter in HRMS analysis for confirming the elemental composition of a molecule. The calculated monoisotopic mass provides a benchmark for experimental verification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₁NO₅
Calculated Exact Mass 297.0637 u

Note: The data in this table is calculated based on the known molecular formula.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule when it absorbs light. The position and intensity of absorption bands are characteristic of the molecule's structure and electronic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of coumarin derivatives is known to be influenced by the nature and position of substituents on the coumarin ring. nih.govsrce.hr For this compound, the presence of an electron-donating methoxy group at the 6-position and an electron-withdrawing nitro group on the phenyl ring at the 3-position creates a "push-pull" system. nih.gov This configuration typically leads to intramolecular charge transfer (ICT) interactions, which can cause a bathochromic (red) shift in the absorption maxima (λmax) to longer wavelengths. srce.hrresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

For 3-(4-Methoxybenzoyl)-6-nitrocoumarin, single-crystal X-ray analysis revealed that the coumarin ring system is nearly planar. nih.gov A key structural feature of such 3-substituted coumarins is the dihedral angle between the plane of the coumarin scaffold and the plane of the substituent at the 3-position. In the case of 3-(4-Methoxybenzoyl)-6-nitrocoumarin, the dihedral angle between the coumarin system and the benzene (B151609) substituent is 54.60 (7)°, indicating a significant twist and non-coplanarity of the whole aromatic system. nih.gov It is highly probable that this compound would adopt a similar non-planar conformation in the solid state due to steric hindrance.

Table 2: Crystallographic Data for the Analogous Compound 3-(4-Methoxybenzoyl)-6-nitrocoumarin

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.875 (3)
b (Å) 17.266 (5)
c (Å) 9.174 (3)
β (°) 95.401 (15)
V (ų) 1399.6 (7)

Source: nih.gov. This data is for an analogous compound and is presented for illustrative purposes.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies were found that performed DFT calculations on 6-Methoxy-3-(4-nitrophenyl)chromen-2-one. Consequently, data for the following subsections is unavailable:

Molecular Dynamics Simulations

In Silico Absorption, Distribution, Metabolism, Excretion (ADMET) Predictions

No specific data from in silico ADMET prediction studies for this compound were found.

Non-Linear Optical (NLO) Properties Studies

No specific data from studies on the non-linear optical (NLO) properties of this compound were found.

Structure Activity Relationship Sar Studies

General Principles of SAR in Chromen-2-one Derivatives

The chromen-2-one core, a fusion of a benzene (B151609) and an α-pyrone ring, serves as a privileged scaffold in drug discovery. Its biological versatility is largely dictated by the nature and position of substituents on this bicyclic system. General SAR studies reveal several key principles:

Substitution at Position 3: The C3 position is crucial for modulating activity. The introduction of an aryl group, as seen in 3-phenylcoumarins, often imparts significant biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. researchgate.net The nature of the substituent on this phenyl ring further refines the compound's potency and selectivity.

Substitution at Position 4: While less commonly substituted in this specific context, modifications at the C4 position can also influence activity. For instance, the presence of a hydroxyl group at C4 can contribute to antioxidant properties. nih.gov

Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): The type and location of substituents on the benzo portion of the coumarin (B35378) ring are critical determinants of activity. Hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and halogen groups are commonly explored. Their electron-donating or withdrawing nature, size, and ability to form hydrogen bonds can drastically alter the molecule's interaction with biological targets. nih.govmdpi.com For example, hydroxylation patterns are known to be vital for antioxidant and enzyme inhibition activities. mdpi.com

Influence of the Methoxy Substituent at Position 6 on Biological Activity

The methoxy group (-OCH₃) at the C6 position of the chromen-2-one ring is a key modulator of the molecule's physicochemical properties and, consequently, its biological function. Generally, the introduction of a methoxy group can:

Increase Lipophilicity: Compared to a hydroxyl group, a methoxy group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and potentially improve bioavailability.

Alter Electron Density: As an electron-donating group, the 6-methoxy substituent increases the electron density of the aromatic ring system, which can influence how the molecule interacts with target proteins and receptors.

Impact of the 4-Nitrophenyl Moiety at Position 3 on Biological Potency

The 3-(4-nitrophenyl) moiety is a significant contributor to the biological profile of the title compound. The nitro group (-NO₂) is a strong electron-withdrawing group, which profoundly affects the electronic properties of the entire molecule.

Electron-Withdrawing Effects: The presence of the nitro group at the para-position of the C3 phenyl ring significantly influences the molecule's charge distribution. This electronic modification is often critical for specific biological interactions. In the context of antifungal activity, the presence of electron-withdrawing groups like -NO₂ has been shown to favor activity. mdpi.com

Cytotoxic Activity: Research on a series of 3-(4-nitrophenyl)coumarin derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines. nih.gov While the core structure showed activity, the potency was further enhanced by other substituents on the coumarin ring, indicating that the 4-nitrophenyl group is a key pharmacophoric feature for this activity. nih.gov

Antimicrobial Potential: QSAR studies on 3-nitrocoumarins have identified them as a class of antimicrobial agents. nih.gov The nitro group is often a key descriptor in models predicting antimicrobial effects, underscoring its importance for this type of biological activity. nih.gov

Comparative Analysis of Substituent Effects on the Chromen-2-one Scaffold

To fully appreciate the SAR of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one, it is instructive to compare the effects of its substituents with other possible modifications. The biological activity of a coumarin derivative is a result of the combined electronic, steric, and hydrophobic contributions of all its substituents.

PositionSubstituentGeneral Impact on ActivityExample Activity
6 -OHGenerally enhances antioxidant and some enzyme inhibitory activities. nih.govXanthine (B1682287) Oxidase Inhibition nih.gov
6 -OCH₃Increases lipophilicity; can either increase or decrease activity depending on the target. nih.govnih.govAntiproliferative nih.gov
3-Phenyl 4-NO₂ (Electron-withdrawing)Often associated with cytotoxic and antimicrobial activities. mdpi.comnih.govAnticancer nih.gov
3-Phenyl 4-OH (Electron-donating)Can contribute to antioxidant activity. nih.govAntioxidant nih.gov
3-Phenyl 4-Br (Halogen)Can be important for enzyme inhibition (e.g., tyrosinase). mdpi.comTyrosinase Inhibition mdpi.com
7 -OHOften crucial for antioxidant and enzyme inhibitory effects. nih.govXanthine Oxidase Inhibition nih.gov

This comparative analysis demonstrates that no single substituent dictates the entirety of the molecule's activity. For instance, while a 6-hydroxy group is beneficial for xanthine oxidase inhibition, a 6-methoxy group in combination with other substituents can yield potent antiproliferative agents. nih.govnih.gov Similarly, the strong electron-withdrawing 4-nitro group may confer cytotoxicity, whereas an electron-donating 4-hydroxy group on the same scaffold can lead to significant antioxidant properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, QSAR studies are valuable tools for predicting the potency of new analogs and for understanding the underlying mechanisms of action.

For nitroaromatic compounds, including nitro-substituted coumarins, QSAR models often highlight the importance of specific molecular descriptors: mdpi.com

Electronic Descriptors: Parameters related to the electron distribution, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are frequently crucial. The electron-withdrawing nitro group significantly lowers the LUMO energy, which can be correlated with certain toxicities and activities. mdpi.com

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies a molecule's hydrophobicity, affecting its transport and accumulation in biological systems.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, which are important for fitting into the active site of a target enzyme or receptor.

A QSAR study specifically on 3-nitrocoumarins as antimicrobial agents revealed that descriptors related to the molecule's hydrolytic instability were highly ranked in predictive models. nih.gov This suggests that the mechanism of action may involve the chemical reactivity of the coumarin scaffold, which is modulated by the nitro substituent. Such models allow for the rational design of new candidates by predicting their activity before synthesis, thereby streamlining the drug discovery process. nih.govtbzmed.ac.ir

Mechanistic Studies of Biological Interactions and Molecular Targets

Ligand-Protein Interaction Profiling

Currently, there is a notable absence of specific research detailing the ligand-protein interaction profile of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one. To fully understand its biological activity, comprehensive studies in this area are required.

Computational molecular docking simulations are essential to predict the binding orientation and affinity of this compound within the active sites of various protein targets. Such studies would provide valuable insights into the potential binding energy and stability of the ligand-protein complex. However, specific molecular docking studies for this compound against key kinases and enzymes are not readily found in the existing literature.

Detailed computational and experimental studies are necessary to identify the key amino acid residues that interact with this compound. Understanding the nature of these interactions, such as hydrogen bonding, hydrophobic interactions, pi-pi stacking, and cation-pi interactions, is crucial for explaining the compound's binding specificity and inhibitory activity. This information is currently not available for the specified compound.

Enzyme Modulation Mechanisms

While coumarin (B35378) derivatives, in general, are known to modulate the activity of various enzymes, the specific mechanisms for this compound have not been elucidated.

The inhibitory effects of coumarins on protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are of significant interest in cancer research. However, there is no specific data detailing the inhibition pathways of this compound for EGFR, VEGFR-2, or Plasmodium falciparum methionyl-tRNA synthetase-related kinase (Pfmrk).

Coumarins are a known class of carbonic anhydrase inhibitors. They are believed to act as prodrugs, being hydrolyzed by the esterase activity of the enzyme to an open-ring carboxylic acid, which then binds to the active site. The specific inhibitory mechanism and selectivity of this compound against various human carbonic anhydrase (hCA) isozymes have not been reported.

Some coumarin derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. These enzymes represent attractive targets for the development of new antibacterial agents. For instance, studies on other 6-methoxy substituted heterocyclic compounds have suggested that the methoxy (B1213986) group can contribute to the inhibitory activity against topoisomerase IV. However, specific studies detailing the inhibitory mechanism of this compound against topoisomerase and DNA gyrase are lacking.

Tyrosinase Inhibition

This compound belongs to the 3-arylcoumarin class, a scaffold known for its potential to inhibit tyrosinase, a key copper-containing enzyme in melanin biosynthesis. The inhibitory mechanism of these compounds is closely tied to their structural features, which allow for interaction with the enzyme's active site.

Research on similar 3-arylcoumarins has shown that the substitution pattern on both the coumarin core and the 3-phenyl ring is critical for inhibitory potency. Specifically, structure-activity relationship (SAR) analyses have indicated that the presence of an ortho-methoxy group combined with a para-nitro substituent on the phenyl ring at position 3 contributes to potent tyrosinase inhibition. nih.gov The mechanism often involves the chelation of copper ions within the tyrosinase active site, which is a characteristic of many flavonol and coumarin-based inhibitors. nih.gov

Kinetic studies on related 3-arylcoumarins reveal that they can act as competitive inhibitors, competing with the substrate (like L-DOPA) for binding to the enzyme's active site. rsc.org For instance, a particularly potent 3-arylcoumarin was found to be approximately 100 times more active than the reference compound, kojic acid, exhibiting a competitive inhibition mechanism. rsc.org Other coumarin-resveratrol hybrids have been shown to act as non-competitive inhibitors. nih.gov The specific inhibitory kinetics of this compound would depend on its precise binding mode, but its structural elements suggest a high likelihood of significant tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Selected Coumarin Derivatives
CompoundIC₅₀ (µM)Inhibition TypeReference
3-Arylcoumarin derivative (12b)0.19Competitive rsc.org
Coumarin-resveratrol hybrid (8)270Non-competitive nih.gov
Kojic Acid (Reference)22.25Competitive nih.gov

Oxidoreductase and Other Enzyme Interactions

Beyond tyrosinase, the 3-phenylcoumarin scaffold has been identified as an effective inhibitor of other enzymes, particularly those in the oxidoreductase family. A significant target is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.

Studies have shown that 3-phenylcoumarin derivatives can be potent and selective inhibitors of MAO-B. researchgate.netresearchgate.netscienceopen.com The substitution on the phenyl ring plays a crucial role in this activity. For example, a study on 7,8-dihydroxy-3-(4-nitrophenyl)coumarin demonstrated effective inhibition of both MAO-A and MAO-B. researchgate.net The 6-methoxy group on the coumarin ring is also known to be essential for MAO-B inhibitory activity. researchgate.net The inhibitory mechanism is typically reversible, allowing for modulation of enzyme activity without permanent inactivation. researchgate.net

Another oxidoreductase inhibited by 3-phenylcoumarins is NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov Certain 4-hydroxy-3-phenylcoumarin derivatives have proven to be more potent and less toxic than the classical inhibitor dicoumarol. mdpi.comnih.gov These interactions highlight the compound's potential to modulate various physiological pathways governed by oxidoreductase enzymes.

Table 2: MAO Inhibitory Activity of 3-Phenylcoumarin Derivatives
CompoundTargetIC₅₀Reference
7,8-dihydroxy-3-(4-nitrophenyl)coumarinMAO-A6.46 µM researchgate.net
7,8-dihydroxy-3-(4-nitrophenyl)coumarinMAO-B3.8 µM researchgate.net
6-chloro-3-(3′-methoxyphenyl)coumarinMAO-B1 nM nih.gov

Cellular and Subcellular Effects

Modulation of Reactive Oxygen Species (ROS) Production

The interaction of this compound with cellular redox systems is complex. Coumarin derivatives can exhibit both antioxidant and pro-oxidant activities depending on their structure and the cellular environment. Some hydroxylated coumarins are effective scavengers of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. nih.gov

Conversely, compounds containing a nitrophenyl group have been shown to induce ROS generation, leading to oxidative stress-mediated apoptosis in cancer cells. A study on a similar compound, 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), demonstrated that it selectively induces apoptosis in cancer cells through the generation of ROS. researchgate.net This suggests that the 4-nitrophenyl moiety in this compound could be a key structural feature for inducing ROS production, a mechanism that can be harnessed for anticancer effects. This ROS-dependent cell death is a promising strategy in cancer therapy. researchgate.net

Effects on Mitochondrial Function and Membrane Potential

Mitochondria are central to cellular metabolism and apoptosis and are a key target for many coumarin derivatives. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health, and its disruption is a key event in the initiation of apoptosis. nih.gov

Research has shown that certain 4-phenylcoumarin derivatives can act as uncouplers of oxidative phosphorylation in mitochondria, which is associated with a stimulation of mitochondrial ATPase activity. nih.gov More directly relevant, the nitrophenyl-containing bis-coumarin derivative mentioned previously was found to decrease the mitochondrial membrane potential, which is a crucial step in its mechanism of inducing apoptosis. researchgate.net Other studies have shown that some coumarins can have a protective effect, abolishing decreases in mitochondrial potential induced by toxins. mdpi.com Given the presence of the 4-nitrophenyl group, it is plausible that this compound induces mitochondrial dysfunction and dissipation of the ΔΨm, thereby triggering apoptotic pathways.

Cell Cycle Modulation and Apoptosis Pathways

A significant body of evidence points to the ability of coumarin derivatives to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents.

The apoptotic mechanism of related coumarins involves the intrinsic, or mitochondrial, pathway. This is often initiated by the loss of mitochondrial membrane potential and involves the activation of initiator caspases like caspase-9, which in turn activates executioner caspases such as caspase-3. nih.gov Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, a nitrophenyl-containing bis-coumarin was shown to modulate p53-mediated apoptotic pathways. researchgate.net Other coumarin derivatives have been found to alter the expression of the anti-apoptotic protein Bcl-2 and other genes involved in cell survival and proliferation. nih.gov Studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have also shown that they can induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cell proliferation. nih.govnih.gov

Mechanisms for Overcoming Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. mdpi.com Coumarin derivatives have emerged as promising agents to reverse MDR.

The primary mechanism by which these compounds are thought to overcome MDR is through the inhibition of efflux pumps. researchgate.net Studies on novel nitrophenyl pyrones, which share structural features with the compound of interest, demonstrated a complete reversal of resistance in various MDR tumor cell lines. nih.govnih.gov This reversal was associated with a significant increase in the intracellular accumulation of chemotherapy drugs. nih.govnih.gov

Other coumarin derivatives have been shown to inhibit P-gp directly, thereby enhancing the oral bioavailability and therapeutic efficacy of P-gp substrate drugs like paclitaxel. nih.gov Additionally, phenylfurocoumarin derivatives have been identified as inhibitors of another important ABC transporter, ABCG2 (also known as BCRP), further highlighting the potential of the coumarin scaffold to combat MDR through multiple transporter targets. mdpi.com The combination of the coumarin backbone and the nitrophenyl group in this compound suggests it could be a valuable candidate for development as an MDR modulator.

Interaction with Efflux Pumps (e.g., P-glycoprotein)

Extensive searches of scientific literature and databases did not yield specific mechanistic studies or quantitative data on the interaction of this compound with efflux pumps such as P-glycoprotein (P-gp). While the broader class of coumarin derivatives has been investigated for P-gp inhibitory activity, research focusing specifically on the 6-methoxy-3-(4-nitrophenyl) substituted variant is not available in the public domain.

Structure-activity relationship (SAR) studies on other coumarins have suggested that the nature and position of substituents on the coumarin scaffold play a crucial role in their interaction with P-gp. For instance, substitutions at the C-3, C-4, C-6, and C-7 positions have been shown to influence the inhibitory potency. However, without direct experimental evidence for this compound, any discussion on its potential interaction with efflux pumps would be speculative.

Therefore, this section cannot be completed as per the requested outline due to the absence of specific research findings for the compound . No data tables can be generated as no quantitative data, such as IC50 values or binding affinities, have been reported.

Advanced Research Applications and Future Perspectives

Potential as New Therapeutic Agents

The coumarin (B35378) nucleus is a well-established privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. The specific substitutions on "6-Methoxy-3-(4-nitrophenyl)chromen-2-one" suggest its potential as a precursor for novel therapeutic agents.

Antiparasitic Agents (e.g., Antileishmanial)

While direct studies on the antileishmanial activity of this compound are not extensively documented, the broader class of coumarin derivatives has demonstrated significant promise. For instance, coumarin-chalcone hybrids have been evaluated for their in vitro biological activity against intracellular amastigotes of Leishmania braziliensis. In some cases, compounds featuring a methoxy-substituted coumarin ring have shown notable antileishmanial effects nih.gov. The presence of both the coumarin core and the nitroaromatic group—a feature found in some antiparasitic drugs—suggests that this compound warrants investigation as a potential antileishmanial agent nih.gov.

Lead Compounds for Anticancer Drug Development

The development of coumarin derivatives as anticancer agents is an active area of research. The anticancer potential of the core structure, 3-(4-nitrophenyl)coumarin, has been investigated. Studies on a series of these derivatives revealed cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers. The mechanism of action for some active analogs involved inducing cell cycle arrest and the loss of mitochondrial membrane potential nih.gov.

Furthermore, the methoxy (B1213986) group is a critical substituent in modulating the anticancer activity of flavonoids and other related compounds mdpi.com. The position and number of methoxy groups can influence cytotoxicity by affecting lipophilicity, which impacts membrane transfer and interaction with cellular targets mdpi.com. Therefore, the 6-methoxy substitution on the 3-(4-nitrophenyl)coumarin scaffold could significantly influence its biological activity, making it a promising lead compound for further optimization in cancer drug discovery. Bis-coumarin derivatives containing the 4-nitrophenyl moiety have also been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) nih.govresearchgate.net.

Table 1: Cytotoxicity of a Structurally Related 3-(4-nitrophenyl)coumarin Derivative

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Data Not Specified
MDA-MB-231 Breast Data Not Specified
PC3 Prostate Data Not Specified

Data derived from studies on analogous compounds without the 6-methoxy group. Specific IC₅₀ values for this compound are yet to be determined.

Antimicrobial Applications (Antibacterial, Antifungal)

Research into 3-nitro-2H-chromene derivatives has highlighted their potential as antimicrobial agents. A study on various 2-aryl-3-nitro-2H-chromenes, which share the nitro-aromatic and chromene features with the target compound, demonstrated their antibacterial capabilities. Specifically, a closely related analog, 6-Methoxy-3-nitro-2-phenyl-2H-chromene , was synthesized and evaluated. While many halogenated versions of this scaffold showed potent activity against multidrug-resistant bacteria like S. aureus and S. epidermidis, the 6-methoxy derivative displayed moderate anti-staphylococcal activity mdpi.com. This indicates that the 6-methoxy-3-nitro-chromene core has inherent antibacterial properties that could be further explored and optimized in the this compound structure. Methoxy group enriched coumarin-chalcone hybrids have also shown promising antimicrobial activity against several human pathogenic microorganisms nih.gov.

Development as Bioimaging Probes and Chemical Sensors

Coumarins are renowned for their fluorescent properties, making them ideal candidates for the development of probes and sensors for biological systems.

Exploration of Fluorescent Properties for Biological Labeling

The fluorescence of coumarin derivatives is highly dependent on the electronic nature of their substituents. The fluorescence mechanism often involves an intramolecular charge-transfer (ICT) from an electron-donating group to an electron-withdrawing group pharm.or.jp. In this compound, the 6-methoxy group acts as an electron-donating group, while the 4-nitrophenyl group at the C3-position is strongly electron-withdrawing. This "push-pull" system is predicted to result in significant ICT, which is a key feature for strong fluorescence and large Stokes shifts, both desirable properties for bioimaging probes pharm.or.jp. Studies on other methoxycoumarins confirm that the presence of an electron-donating group at the C6-position is crucial for generating strong fluorescence pharm.or.jp. This intrinsic property suggests that this compound could be developed as a fluorescent probe for labeling cells or detecting specific biomolecules.

Innovative Synthetic Pathways for Analog Generation

The generation of analogs of this compound is essential for structure-activity relationship (SAR) studies to optimize its therapeutic or diagnostic properties. Several established synthetic routes for coumarins can be adapted for this purpose.

Innovative synthetic strategies may involve multi-component reactions or novel catalytic systems to improve efficiency and diversity. For example, a three-component synthesis has been used to generate new coumarin derivatives with anticancer potential, reacting various aldehydes, active methylene (B1212753) compounds, and 4-hydroxycoumarin (B602359) analogs nih.gov. Another approach could involve the Knoevenagel condensation of a 5-methoxysalicylaldehyde with a 4-nitrophenylacetyl derivative, followed by cyclization. Alternatively, the Perkin reaction of 5-methoxysalicylaldehyde with (4-nitrophenyl)acetic anhydride (B1165640) could be explored. The synthesis of various substituted 6-arylcoumarins and other analogs has been successfully demonstrated, providing a template for creating a library of compounds based on the this compound scaffold preprints.orgmdpi.comresearchgate.net.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-(4-nitrophenyl)coumarin

Exploration of Unidentified Biological Activities and Novel Molecular Targets

While the known pharmacological activities of the coumarin scaffold provide a logical starting point, the unique structural combination of a methoxy group at the 6-position and a nitrophenyl group at the 3-position of the chromen-2-one core in this compound suggests the potential for novel biological activities. A systematic exploration of its broader pharmacological profile could unveil previously unidentified therapeutic applications.

One avenue for exploration is in the realm of oncology. Research on structurally related bis-coumarin derivatives, such as 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has demonstrated potential anticancer effects through the induction of apoptosis in cancer cells nih.gov. This suggests that this compound could also possess cytotoxic or cytostatic properties against various cancer cell lines. A comprehensive screening against a panel of cancer cell lines, coupled with mechanistic studies to elucidate the mode of action (e.g., cell cycle analysis, apoptosis assays), would be a valuable endeavor.

Furthermore, the exploration of novel molecular targets is crucial. Phenotypic screening, where the effect of the compound is observed in a biological system without a preconceived target, can be a powerful tool in this regard. High-content screening (HCS) assays, which allow for the simultaneous measurement of multiple cellular parameters, can provide valuable clues about the compound's mechanism of action and potential new targets.

The identification of novel molecular targets can also be guided by chemoproteomics approaches. Techniques such as activity-based protein profiling (ABPP) could be utilized to identify the direct protein targets of this compound in a complex biological sample. The identification of a novel, disease-relevant target would open up new avenues for therapeutic intervention.

Table 2: Potential Unexplored Biological Activities and Novel Targets for this compound

Potential Biological Activity Potential Molecular Target(s) Rationale based on Structural Analogs
Anticancer Apoptosis-related proteins (e.g., caspases, Bcl-2 family), Protein kinasesBis-coumarin derivatives with a nitrophenyl group have shown pro-apoptotic activity in cancer cells nih.gov.
Antimicrobial Bacterial or fungal specific enzymesCoumarin derivatives are known to possess a broad spectrum of antimicrobial activities.
Neuroprotective Enzymes involved in neuroinflammation or oxidative stressThe antioxidant properties of the coumarin scaffold could be beneficial in neurodegenerative diseases.
Antiviral Viral enzymes (e.g., proteases, polymerases)Various coumarin derivatives have demonstrated antiviral properties against a range of viruses.

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-Methoxy-3-(4-nitrophenyl)chromen-2-one be optimized for reproducibility?

  • Methodology : Utilize a two-step approach:

Core formation : Condense 4-nitrophenylacetophenone with methoxy-substituted salicylaldehyde via the Kostanecki-Robinson reaction under acidic conditions (e.g., H₂SO₄ or PCl₃) to form the chromenone backbone .

Nitro-group stabilization : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or ethanol) to prevent premature nitro-group reduction .

  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, methanol/water 70:30) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and nitro-group-adjacent protons (δ ~8.2–8.5 ppm) using 2D-COSY and HSQC .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the chromenone core and nitrophenyl group (e.g., CCDC deposition for bond-length validation) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~320 nm) .
  • Stability : Conduct accelerated degradation studies under UV light (254 nm) and varying pH (2–9) for 48 hours, followed by LC-MS to detect decomposition products (e.g., nitro-group reduction to amine) .

Advanced Research Questions

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Controlled substituent variation : Synthesize analogs with modified methoxy/nitro positions (e.g., 6-nitro-3-methoxyphenyl) to isolate electronic vs. steric effects .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate nitro-group orientation with dipole moments and biological activity .
  • Statistical validation : Use multivariate regression to distinguish noise (e.g., assay variability) from true SAR trends .

Q. How can photophysical properties be exploited for mechanistic studies?

  • Methodology :

  • Fluorescence quenching : Titrate with biomacromolecules (e.g., BSA) to study binding interactions via Stern-Volmer plots .
  • TD-DFT simulations : Predict excited-state behavior (e.g., charge transfer between nitro and chromenone moieties) and compare with experimental fluorescence lifetimes .

Q. What analytical approaches resolve contradictions in reaction mechanism hypotheses?

  • Methodology :

  • Isotopic labeling : Use ¹⁵N-labeled nitro precursors to track nitro-group fate during synthesis or degradation .
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to identify rate-determining steps (e.g., proton transfer in cyclization) .
  • In situ monitoring : Employ ReactIR or NMR to detect intermediates (e.g., enolates or nitrenes) in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.